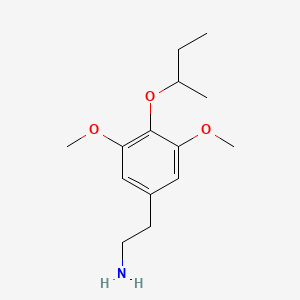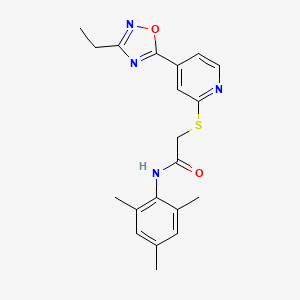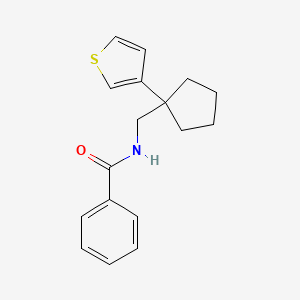
N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, also known as CP-945,598, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in various applications, such as coatings for pipelines, storage tanks, and metal structures.
Organic Semiconductors
Thiophene-mediated molecules contribute significantly to the advancement of organic semiconductors . These materials find use in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The π-conjugated structure of thiophenes allows for efficient charge transport, making them suitable for electronic applications.
Pharmacological Properties
Molecules containing the thiophene ring exhibit intriguing pharmacological properties :
Drug Development
Several drugs incorporate thiophene frameworks. For instance:
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, articaine contains a 2,3,4-trisubstituted thiophene .
Synthetic Strategies
Various synthetic methods lead to thiophene derivatives:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophenes .
- Metal-Free Cyclization : Recent advances include metal-free cyclization of 4-en-1-yn-3-yl acetates to yield 2,4-disubstituted thiophenes .
Serotonin Antagonists
Compounds containing the thiophene nucleus, such as 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, act as serotonin antagonists and may have therapeutic implications .
Propiedades
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c19-16(14-6-2-1-3-7-14)18-13-17(9-4-5-10-17)15-8-11-20-12-15/h1-3,6-8,11-12H,4-5,9-10,13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEOENILRWRBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

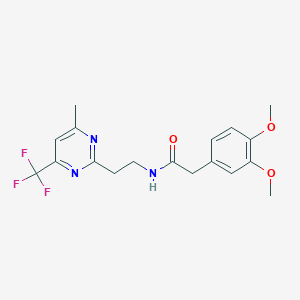
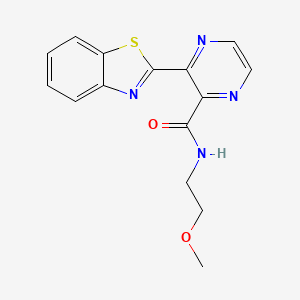
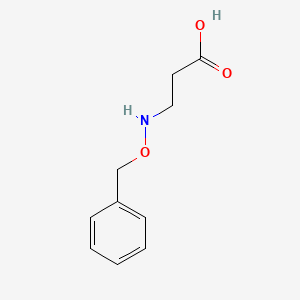
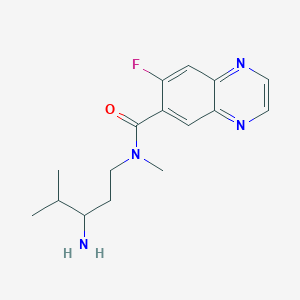
![3-(4-methoxybenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681251.png)
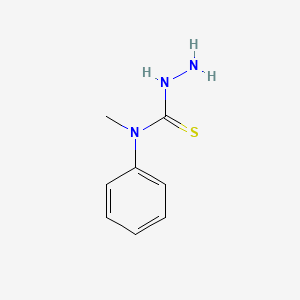
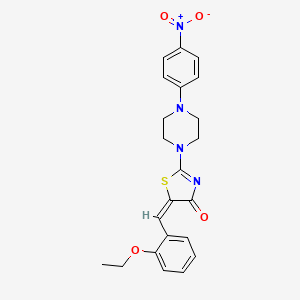
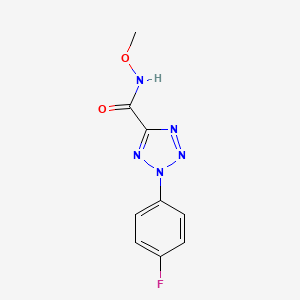
![4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2681255.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)
![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/no-structure.png)
![(E)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)but-2-enamide](/img/structure/B2681261.png)
